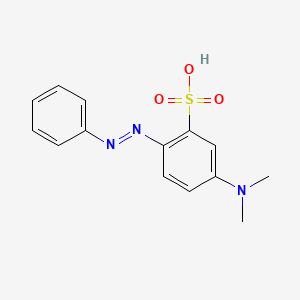
4-Dimethylaminoazobenzene-3-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Dimethylaminoazobenzene-3-sulfonic acid, also known as Methyl Orange, is an organic compound with the molecular formula C₁₄H₁₄N₃NaO₃S. It is widely used as a pH indicator in various chemical processes. The compound appears as an orange powder and is known for its vibrant color changes in different pH environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminoazobenzene-3-sulfonic acid typically involves the diazotization of 4-dimethylaminobenzenesulfonic acid followed by coupling with aniline. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations .
化学反应分析
Types of Reactions
4-Dimethylaminoazobenzene-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Products vary based on the oxidizing agent but may include sulfonic acid derivatives.
Reduction: Typically results in the formation of dimethylaminobenzene and sulfanilic acid.
Substitution: Leads to various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Dimethylaminoazobenzene-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
作用机制
The mechanism of action of 4-Dimethylaminoazobenzene-3-sulfonic acid as a pH indicator involves the protonation and deprotonation of the sulfonic acid group. This protonation state change leads to a shift in the compound’s color, which is used to determine the pH of a solution. The molecular targets include the hydrogen ions in the solution, and the pathways involve the reversible binding of these ions to the sulfonic acid group .
相似化合物的比较
Similar Compounds
Methyl Red: Another pH indicator with a similar structure but different color change properties.
Phenolphthalein: A widely used pH indicator with a different color transition range.
Bromothymol Blue: Another pH indicator with a distinct color change range.
Uniqueness
4-Dimethylaminoazobenzene-3-sulfonic acid is unique due to its specific color change range, making it particularly useful in certain pH ranges where other indicators may not be as effective. Its stability and ease of use also contribute to its widespread application in various fields .
属性
CAS 编号 |
125165-72-2 |
|---|---|
分子式 |
C14H15N3O3S |
分子量 |
305.35 g/mol |
IUPAC 名称 |
5-(dimethylamino)-2-phenyldiazenylbenzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)12-8-9-13(14(10-12)21(18,19)20)16-15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19,20) |
InChI 键 |
OQZRLRCMRRMUBR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


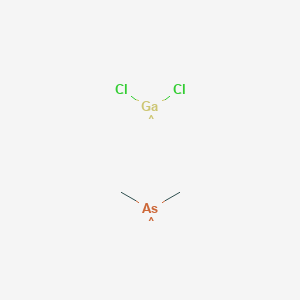
![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)
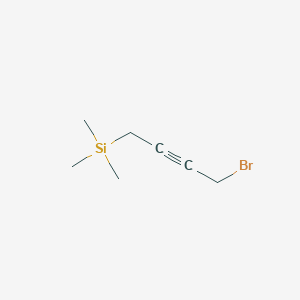
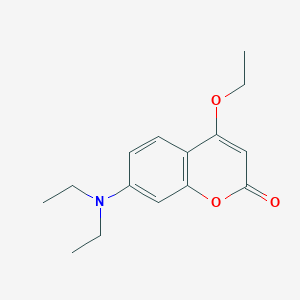
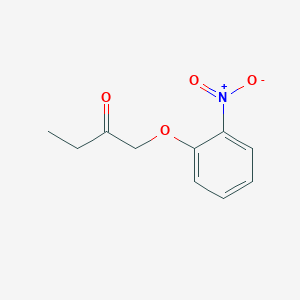
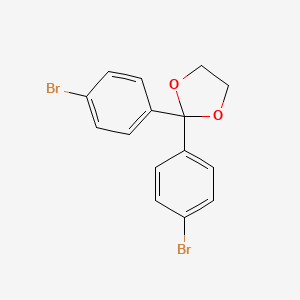
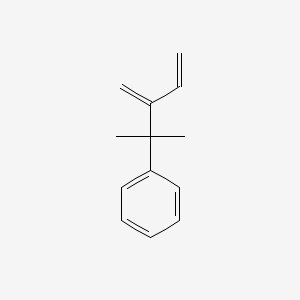
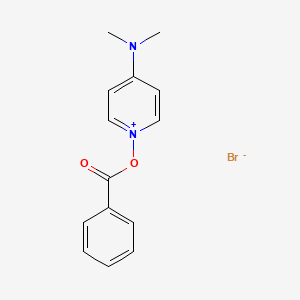
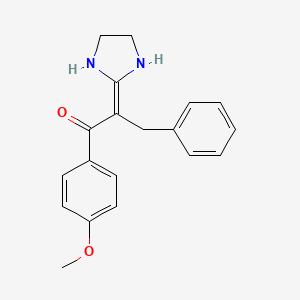
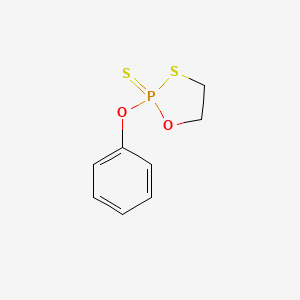
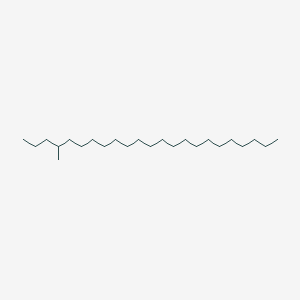
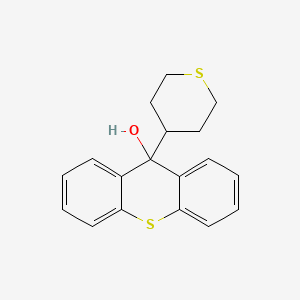
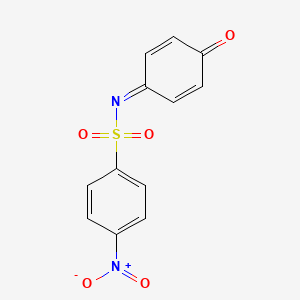
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
